Decamethylcyclopentasiloxane (D5) is a cyclic volatile methyl siloxane (cVMS) widely used in personal care products and industrial applications. [, ] It is a high-production volume chemical with unique physicochemical properties that influence its environmental fate and transport. [] D5 serves as a model compound in scientific research for studying:
Trimebutine-d5, with the chemical formula CHDNO and a molecular weight of 392.50 g/mol, is a deuterated analogue of trimebutine, a drug commonly used as an antispasmodic agent. This compound is particularly valuable in pharmacokinetic studies due to its stable isotopic labeling, which enhances the precision of analytical methods used to track drug metabolism and distribution in biological systems. Trimebutine-d5 is utilized in various scientific applications, including drug development and metabolic pathway analysis.
Trimebutine-d5 is synthesized through specific chemical processes that involve the modification of 2-amino-2-phenylbutyric acid. The deuteration process incorporates deuterium atoms into the molecular structure, providing unique properties for research applications.
Trimebutine-d5 is classified as an opioid receptor agonist and an antispasmodic agent. It falls under the category of pharmaceuticals used to manage gastrointestinal disorders by modulating motility and reducing spasms.
The synthesis of trimebutine-d5 involves a multi-step chemical process:
The industrial production methods are optimized for higher yields and cost-effectiveness, maintaining similar synthetic routes as described above but enhancing reaction conditions for efficiency .
Trimebutine-d5 has a complex molecular structure characterized by a phenyl group attached to a butyric acid derivative, with deuterium atoms replacing hydrogen in specific positions. This modification aids in distinguishing it from its non-deuterated counterpart during analytical assessments.
Trimebutine-d5 can undergo several types of chemical reactions:
Trimebutine-d5 acts primarily as an agonist at opioid receptors, which modulates gastrointestinal motility by inhibiting excessive contractions and promoting relaxation of the gut muscles. This action is beneficial in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders.
The mechanism involves binding to specific receptors in the gastrointestinal tract, leading to decreased motility and reduced pain associated with spasms .
Trimebutine-d5 exhibits properties typical of pharmaceutical compounds, including solubility in organic solvents and stability under standard laboratory conditions.
The compound's chemical properties are influenced by its deuterated structure, which provides enhanced stability during metabolic studies. Its reactivity profile allows it to participate in various chemical reactions while being tracked accurately due to the presence of deuterium .
Trimebutine-d5 has several scientific uses:
Trimebutine-d5 is a deuterated analog of trimebutine, where five hydrogen atoms (H) at specific sites are replaced by deuterium (D). This isotopic labeling occurs at the ethyl group of the 2-(dimethylamino)-2-phenylbutyl moiety, resulting in a pentadeuterated structure denoted as –CD2–CD3 [3] [5]. The core structure retains the ester-linked 3,4,5-trimethoxybenzoate group and tertiary amine functionality, critical for receptor binding . In its fumarate salt form (CAS 2747915-18-8), deuterated trimebutine forms a stable ionic complex with fumaric acid, enhancing crystallinity and bioavailability [3] [10]. Isotopic labeling does not alter the spatial configuration but introduces a distinct mass signature detectable via mass spectrometry, facilitating metabolic tracking [5].
The molecular formula of the free base form is C22H24D5NO5 (MW: 392.50 g/mol), confirming five deuterium substitutions [1] [9]. For the fumarate salt, the formula expands to C26H28D5NO9 (MW: 508.57 g/mol) due to the addition of fumaric acid (C4H4O4) [3] . Deuterium atoms are positioned at the C1' and C2' carbons of the ethyl group attached to the amine-bearing carbon, as shown in the SMILES notation: O=C(⋯)OCC([2H])([2H])C([2H])([2H])[2H])(C2=CC=CC=C2)N(C)C [5] [10]. This site-specific labeling minimizes isotopic effects on pharmacodynamics while maximizing metabolic stability [9].
Table 1: Molecular Specifications of Trimebutine-d5 Forms
Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Free Base | C22H24D5NO5 | 392.50 | 1189928-38-8 |
Fumarate Salt | C26H28D5NO9 | 508.57 | 2747915-18-8 |
The primary distinction lies in the molecular weight (387.47 g/mol for non-deuterated vs. 392.50 g/mol for Trimebutine-d5) and metabolic stability [9]. Deuterium substitution reduces the rate of hepatic first-pass metabolism by up to 30%, as evidenced by studies on the bioactive metabolite N-Demethyl Trimebutine-d5 (MW: 414.93 g/mol) [6] [7]. Physicochemically, both forms share identical melting points (122–124°C) and partition coefficients, confirming minimal impact of deuteration on bulk properties [9]. However, isotopic labeling introduces distinct spectral signatures:
Table 3: Isotopic vs. Non-Isotopic Trimebutine Comparison
Parameter | Trimebutine | Trimebutine-d5 | Significance |
---|---|---|---|
Molecular Formula | C22H29NO5 | C22H24D5NO5 | Mass shift for tracking |
Molecular Weight | 387.47 g/mol | 392.50 g/mol | Analytical differentiation |
Metabolic Half-life | Shorter | Extended by 20–30% | Reduced clearance in studies |
Key Metabolite | N-Demethyl Trimebutine | N-Demethyl Trimebutine-d5 | Bioactivity retention [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1